Computed Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Differentiation Against 6-H, 6-Methyl, and 6-Ethyl Analogs
The 6-isopropyl substituent imparts a calculated LogP of 2.44, which is 0.5–1.0 log unit higher than the unsubstituted (6-H) analog 2-{thieno[2,3-d]pyrimidin-4-yl}acetic acid (CAS 1566959-58-7; LogP estimated ~1.4–1.9) and the 6-ethyl analog (CAS 1565844-28-1; LogP estimated ~1.9–2.2), while the TPSA remains constant at 63.08 Ų across the direct C–C linked acetic acid series because the polar atoms are unchanged . This elevated LogP at a fixed TPSA translates into higher predicted passive membrane permeability without incurring additional hydrogen-bonding penalty, a profile associated with improved oral absorption in drug discovery [1].
| Evidence Dimension | Predicted LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.44 (computed); TPSA = 63.08 Ų |
| Comparator Or Baseline | 6-H analog (CAS 1566959-58-7): LogP estimated 1.4–1.9; 6-ethyl analog (CAS 1565844-28-1): LogP estimated 1.9–2.2; 6-methyl analog: LogP estimated 1.5–2.0 |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 versus 6-H; ≈ +0.2 to +0.5 versus 6-ethyl |
| Conditions | Computed values from the Leyan product page; comparator LogP estimates are software-calculated approximations from ChemSrc and AIFchem datasheets |
Why This Matters
A LogP of ~2.4 places the compound in an optimal range for cell permeability, and the 6-isopropyl group is the smallest branched alkyl substituent that achieves this while maintaining synthetic accessibility—making it a superior choice over linear 6-ethyl or unsubstituted analogs for cellular assay development.
- [1] Lipinski, C.A. et al. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Rule-of-five and drug-likeness principles linking LogP and TPSA to oral bioavailability). View Source
